Product packaging for Descladinose 6-N-Desmethyl Azithromycin(Cat. No.:)

Descladinose 6-N-Desmethyl Azithromycin

Cat. No.: B13449893
M. Wt: 576.8 g/mol
InChI Key: LOMZTTMTKSVHAG-NHUOXGILSA-N
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Description

Investigation of Novel Biotransformation Pathways

The metabolic fate of azithromycin (B1666446) in vivo is not fully elucidated, with demethylation being a major route. nih.gov The formation of descladinose 6-N-desmethyl azithromycin is a result of these metabolic processes. Future research should focus on identifying the specific enzymatic systems responsible for this biotransformation. While CYP3A4 is known to be involved in the metabolism of some macrolides, azithromycin is considered a weak substrate. clinpgx.org Investigations into the role of other cytochrome P450 isoforms, as well as non-CYP-mediated pathways such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), could reveal novel biotransformation routes.

Furthermore, studies employing advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy on in vitro and in vivo samples will be crucial. These investigations could uncover previously unidentified metabolites and intermediates in the pathway leading to and from this compound. Understanding these pathways is critical for predicting potential drug-drug interactions and inter-individual variability in azithromycin metabolism.

Exploration of Unconventional Biological Activities (Non-Antimicrobial)

A significant area for future research is the exploration of non-antimicrobial activities of this compound. Azithromycin itself is known to possess potent anti-inflammatory and immunomodulatory properties, which are fundamental to its efficacy in chronic inflammatory diseases. nih.gov It is plausible that its metabolites may retain, or even have enhanced, non-antimicrobial activities.

Future studies should systematically screen this compound for a range of biological effects beyond its antibacterial action. This could include its potential as an anti-inflammatory, antiviral, or anti-cancer agent. For instance, its effect on pro-inflammatory cytokine production, neutrophil infiltration, and macrophage polarization could be investigated in various cell-based and animal models of inflammatory diseases. nih.gov Given the structural modifications from the parent compound, it is possible that this compound may exhibit a different and potentially more favorable profile of these non-antimicrobial activities.

Development of Advanced Synthetic Strategies for Complex Analogs

The development of advanced synthetic strategies is pivotal for creating complex analogs of this compound to explore structure-activity relationships (SAR). While the synthesis of azithromycin derivatives has been a subject of research, focusing on the descladinose 6-N-desmethyl scaffold provides a unique starting point. nih.govmdpi.comgoogle.comresearchgate.net

Future synthetic efforts could involve:

Site-selective modifications: Developing methodologies for the selective functionalization of the various hydroxyl and amine groups on the macrolide ring and the desosamine (B1220255) sugar.

Glycosylation modifications: Exploring the attachment of different sugar moieties at the position of the removed cladinose (B132029) to investigate the role of the sugar in biological activity. mdpi.com

Ring expansion and contraction: Utilizing techniques like the Beckmann rearrangement to modify the size of the macrolactone ring, which has been shown to impact the activity of macrolides. nih.gov

These synthetic endeavors will enable the creation of a library of novel compounds for biological screening, potentially leading to the discovery of new therapeutic agents with improved properties.

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Biology

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is essential. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular and systemic responses to the compound. nih.gov

Future research should employ a systems biology approach where, for instance, cells or organisms are treated with this compound, followed by multi-omics profiling. This can help in:

Target identification: Identifying the molecular targets and pathways that are perturbed by the compound.

Mechanism of action elucidation: Understanding the detailed molecular mechanisms underlying its biological activities, both antimicrobial and non-antimicrobial.

Biomarker discovery: Identifying potential biomarkers that could predict the response to or toxicity of the compound.

Such an integrated approach will be invaluable in moving beyond a simplistic view of the compound's activity and toward a more comprehensive understanding of its biology.

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling and in silico approaches are powerful tools in modern drug discovery and can be leveraged to accelerate research on this compound. nih.govnih.govresearchgate.net Future efforts in this area should focus on developing and refining computational models to predict various properties of this compound and its analogs.

Key areas for computational research include:

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Developing models to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its concentration-effect relationships. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies: Building models that correlate the structural features of this compound and its synthesized analogs with their biological activities.

Molecular docking and dynamics simulations: Using these techniques to predict the binding interactions of the compound with potential biological targets, such as bacterial ribosomes or host inflammatory proteins. mdpi.com

These computational approaches can guide the design of new analogs with improved properties and help in prioritizing compounds for synthesis and experimental testing, thereby making the research and development process more efficient.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H56N2O9 B13449893 Descladinose 6-N-Desmethyl Azithromycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H56N2O9

Molecular Weight

576.8 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C29H56N2O9/c1-11-21-29(8,37)24(34)19(6)30-14-15(2)13-28(7,36)25(17(4)22(32)18(5)26(35)39-21)40-27-23(33)20(31(9)10)12-16(3)38-27/h15-25,27,30,32-34,36-37H,11-14H2,1-10H3/t15-,16-,17+,18-,19-,20+,21-,22+,23-,24-,25-,27+,28-,29-/m1/s1

InChI Key

LOMZTTMTKSVHAG-NHUOXGILSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

Q & A

Basic: What methodologies are recommended for structural elucidation of Descladinose 6-N-Desmethyl Azithromycin and its derivatives?

To confirm the structure of this compound and related analogs, employ a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS provides accurate mass-to-charge ratios (e.g., m/z values) to verify molecular formulas, while 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, COSY, HSQC) identifies functional groups and connectivity. For example, the absence of cladinose sugar in Descladinose derivatives can be confirmed via 1H^1H-NMR by observing the loss of characteristic proton signals (δ 1.2–1.4 ppm for methyl groups in cladinose). Comparative analysis with parent compounds like azithromycin is critical to map structural deviations .

Basic: How should researchers validate analytical methods for quantifying this compound in complex matrices?

Follow pharmacopeial guidelines (e.g., USP) for method validation. Prepare standard solutions by diluting stock solutions stepwise with appropriate diluents (e.g., methanol/water mixtures) to achieve target concentrations (e.g., 0.0018–0.006 mg/mL). Validate parameters including:

  • Linearity : R2^2 ≥ 0.995 over the calibration range.
  • Precision : ≤5% RSD for intraday/interday replicates.
  • Accuracy : 90–110% recovery in spiked samples.
    Use HPLC-UV or LC-MS with a C18 column and mobile phases like acetonitrile-phosphate buffer (pH 3.0). Cross-validate results against reference standards from authoritative sources (e.g., USP) .

Advanced: How can researchers resolve contradictions in bioactivity data between this compound and its parent compound?

Discrepancies in bioactivity (e.g., antimicrobial efficacy) may arise from structural modifications altering target binding. To investigate:

Perform dose-response assays under standardized conditions (e.g., CLSI guidelines).

Use molecular docking simulations to compare binding affinities to bacterial ribosomes.

Analyze metabolomic profiles to assess metabolic stability or degradation pathways.
For instance, the removal of the cladinose sugar may reduce solubility, impacting bioavailability. Cross-reference mass spectrometry data to confirm compound integrity during assays .

Advanced: What strategies are effective for impurity profiling of this compound during synthesis?

Employ LC-MS/MS with a gradient elution protocol to separate and identify impurities. Key steps:

  • Use a charged aerosol detector (CAD) for non-UV-active impurities.
  • Compare retention times and fragmentation patterns against known impurities (e.g., N-demethyl derivatives, descladinose byproducts).
  • Quantify impurities using relative response factors.
    For regulatory compliance, ensure all impurities are ≤0.15% (ICH Q3A/B thresholds). Document synthesis intermediates and degradation products rigorously .

Advanced: How can synthesis protocols for this compound be optimized for yield and purity?

Optimize reaction parameters through Design of Experiments (DoE) :

  • Catalyst screening : Test transition metal catalysts (e.g., Pd/C) for hydrogenation steps.
  • Temperature control : Maintain 25–30°C during sensitive steps (e.g., glycosylation).
  • Purification : Use preparative TLC or flash chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) to isolate intermediates.
    Monitor reaction progress via TLC or in-line IR spectroscopy. For example, the synthesis of descladinose clarithromycin derivatives achieved 51% yield via click chemistry under controlled azide-alkyne conditions .

Advanced: What comparative study designs are suitable for evaluating the efficacy of this compound against macrolide-resistant pathogens?

Adopt a randomized, double-blind, controlled trial framework:

In vitro : Measure minimum inhibitory concentrations (MICs) against resistant strains (e.g., ermB-positive S. pneumoniae).

In vivo : Use murine infection models to compare bacterial load reduction vs. azithromycin.

Pharmacokinetic analysis : Assess AUC/MIC ratios to correlate exposure and efficacy.
Reference historical data from azithromycin-tetracycline comparative trials, which demonstrated superior resolution of infections with structural analogs .

Advanced: How can researchers ensure reproducibility of experimental data for this compound across laboratories?

Implement standardized protocols and data-sharing practices:

  • Detailed metadata : Document instrument parameters (e.g., LC column lot, MS ionization mode).
  • Reference materials : Use USP-certified standards for calibration.
  • Collaborative validation : Conduct interlaboratory studies via platforms like the NIH Antibacterial Resistance Leadership Group.
    Publicly archive raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo or Figshare .

Advanced: What methodological challenges arise in studying the metabolic pathways of this compound, and how can they be addressed?

Challenges include detecting low-abundance metabolites and differentiating host vs. microbial metabolism. Solutions:

Stable isotope labeling : Use 13C^{13}C-labeled compounds to trace metabolic fate.

High-resolution mass spectrometry : Apply MSE/DIA (data-independent acquisition) for untargeted metabolomics.

Gnotobiotic models : Study metabolism in microbiota-depleted hosts to isolate host pathways.
Cross-validate findings with molecular networking tools to map biotransformation pathways .

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